molecular formula C6H9N3OS B2668925 N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide CAS No. 855991-69-4

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide

Cat. No.: B2668925
CAS No.: 855991-69-4
M. Wt: 171.22
InChI Key: GCGQRKXWFVMNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of solvents such as ethanol or methanol can enhance the solubility of reactants and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

Uniqueness

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ethanimidamide groups allow for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-3-8-6(11-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQRKXWFVMNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.